![molecular formula C13H11Br2NO B2689565 2-{[(2,5-Dibromophenyl)amino]methyl}phenol CAS No. 303091-02-3](/img/structure/B2689565.png)

2-{[(2,5-Dibromophenyl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

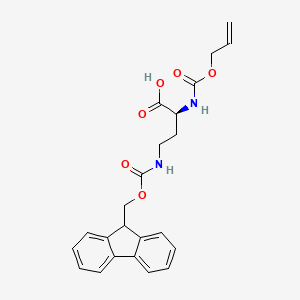

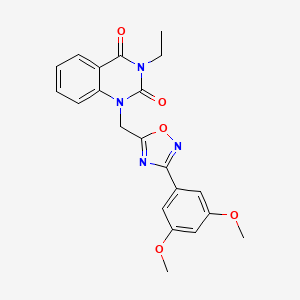

“2-{[(2,5-Dibromophenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 303091-02-3 . It has a molecular weight of 357.04 and its IUPAC name is 2-[(2,5-dibromoanilino)methyl]phenol . The compound is solid in physical form .

Molecular Structure Analysis

The molecular formula of “2-{[(2,5-Dibromophenyl)amino]methyl}phenol” is C13H11Br2NO . The InChI code for this compound is 1S/C13H11Br2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 .Physical And Chemical Properties Analysis

The compound “2-{[(2,5-Dibromophenyl)amino]methyl}phenol” is a solid .Aplicaciones Científicas De Investigación

Synthesis and Complexation

2-{[(2,5-Dibromophenyl)amino]methyl}phenol is involved in the synthesis of complex compounds through reactions with metal ions. For example, mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) have been synthesized via 1,3-dipolar cycloadditions, showcasing the utility of aminoiminophenols in creating metal-ligated azides and tetrazolato ligands. These complexes, characterized by various spectroscopic methods and X-ray diffraction analyses, demonstrate the versatility of such phenolic derivatives in coordinating with metals to form structures with potential applications in catalysis and materials science (Mukhopadhyay et al., 2009).

Antioxidant Activity

Phenolic compounds, including derivatives of phenol, have been studied for their antioxidant properties. Research has shown that certain phenolic derivatives can act as inhibitors of membrane lipid peroxidation and serve as potent peroxyl radical scavengers. These compounds exhibit varying degrees of effectiveness in protecting against lipid peroxidation induced by different agents, suggesting their potential as therapeutic agents or dietary supplements to mitigate oxidative stress (Dinis et al., 1994).

Catalytic Activities

Aminoalcohol phenolates, including derivatives similar to 2-{[(2,5-Dibromophenyl)amino]methyl}phenol, have been utilized as ligands in oxo molybdenum(vi) complexes. These complexes exhibit significant oxotransfer activities, demonstrating the role of such ligands in enhancing the catalytic performance of metal complexes. This finding opens up possibilities for their application in oxidation reactions, showcasing the potential of phenolic derivatives in catalysis (Hossain et al., 2017).

Corrosion Inhibition

Research has also explored the use of phenol derivatives as corrosion inhibitors for metals. Specifically, amine derivative compounds, including 2-{[(2,5-Dibromophenyl)amino]methyl}phenol, have been synthesized and tested for their effectiveness in protecting mild steel in acidic environments. These studies have shown that such compounds can significantly mitigate corrosion through the formation of protective films on metal surfaces, indicating their potential as eco-friendly corrosion inhibitors (Boughoues et al., 2020).

Biological Activities

The pharmacological profile of phenolic compounds, including those structurally related to 2-{[(2,5-Dibromophenyl)amino]methyl}phenol, has been a subject of interest. Studies have highlighted their broad spectrum of biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. These effects underscore the potential of phenolic derivatives in developing new therapeutic agents or dietary supplements for a variety of health conditions (Naveed et al., 2018).

Safety And Hazards

The compound “2-{[(2,5-Dibromophenyl)amino]methyl}phenol” has been classified under GHS07 signal word warning . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

2-[(2,5-dibromoanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKNPNNNNLRZHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,5-Dibromophenyl)amino]methyl}phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2689482.png)

![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)

![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate](/img/structure/B2689488.png)

![N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride](/img/structure/B2689490.png)

![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)

![2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2689496.png)

![6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689505.png)